molecular formula C13H18N2O2 B13521939 Ethyl 2-(cyclopentylamino)nicotinate

Ethyl 2-(cyclopentylamino)nicotinate

Cat. No.: B13521939
M. Wt: 234.29 g/mol
InChI Key: UGYUSOHLCHSJLD-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopentylamino)nicotinate is a nicotinic acid derivative characterized by a cyclopentylamino substituent at the pyridine ring’s 2-position and an ethoxycarbonyl group at the 3-position. These derivatives are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(cyclopentylamino)pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15)

InChI Key

UGYUSOHLCHSJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:

    Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.

    Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the nicotinate moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted nicotinate compounds.

Scientific Research Applications

Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of ethyl 2-(cyclopentylamino)nicotinate, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference CAS/ID
Ethyl 2-(benzylamino)-5-chloronicotinate Benzylamino (2), Cl (5) C₁₅H₁₅ClN₂O₂ Intermediate for kinase inhibitors CAS 1706429-08-4
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate Phenyl (2), Cyano (5), Propylamino (6) C₁₈H₁₉N₃O₂ Anticancer candidate (docking studies) CAS 477865-83-1
Ethyl 2-chloro-6-methoxynicotinate Cl (2), Methoxy (6) C₉H₁₀ClNO₃ Herbicide precursor CAS 1233520-12-1
Ethyl 2-(phenylethynyl)nicotinate Phenylethynyl (2) C₁₆H₁₃NO₂ Fluorescent probe synthesis Not specified

Key Observations :

  • Substituent Effects: Amino Groups: Cyclopentylamino (target compound) vs. benzylamino (CAS 1706429-08-4) vs. propylamino (CAS 477865-83-1). Cyclopentyl’s steric bulk may enhance metabolic stability compared to linear alkyl or benzyl groups . Electron-Withdrawing Groups: Chlorine (CAS 1706429-08-4) and cyano (CAS 477865-83-1) at position 5 increase electrophilicity, favoring nucleophilic substitution reactions . Methoxy Groups: Position 6 methoxy (CAS 1233520-12-1) improves solubility but may reduce reactivity .

Research Findings and Challenges

  • Structural Mischaracterization: Early reports of ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate (compound 5bf) were revised via NMR and X-ray crystallography, underscoring the need for rigorous structural validation .
  • Toxicological Gaps: Many analogs, such as 1-(2-amino-6-nitrophenyl)ethanone, lack comprehensive toxicity data, limiting their industrial adoption .

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